1-amino-4-(dimethylamino)-2-sulfosulfanylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-4-(dimethylamino)-2-sulfosulfanylbenzene, also known by its CAS number 43035-11-6, is a chemical compound with significant applications in various scientific fields
Preparation Methods
The synthesis of 1-amino-4-(dimethylamino)-2-sulfosulfanylbenzene involves several steps, including specific reaction conditions and reagents. One common synthetic route involves the use of a substituted bridge ring inhibitor, which is prepared through a series of reactions that include the formation of a bridge ring structure . The preparation method for this compound typically involves the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
1-amino-4-(dimethylamino)-2-sulfosulfanylbenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may utilize reducing agents like sodium borohydride . Substitution reactions can occur under acidic or basic conditions, leading to the formation of different products depending on the nature of the substituents involved.
Scientific Research Applications
1-amino-4-(dimethylamino)-2-sulfosulfanylbenzene has a wide range of applications in scientific research. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies . In biology, this compound has been investigated for its potential as a KRAS G12D inhibitor, showing promising results in selective inhibition and better pharmacodynamic properties . Additionally, this compound has applications in medicine, particularly in the development of new therapeutic agents for cancer treatment . Its unique properties also make it valuable in industrial processes, where it can be used in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-amino-4-(dimethylamino)-2-sulfosulfanylbenzene involves its interaction with specific molecular targets and pathways. As a KRAS G12D inhibitor, this compound binds to the KRAS protein, preventing its activation and subsequent signaling pathways that lead to cell proliferation and survival . This inhibition results in the suppression of tumor growth and has potential therapeutic applications in cancer treatment. The compound’s mechanism of action is further elucidated through computational methods and experimental studies that analyze its effects on gene expression and protein interactions .
Comparison with Similar Compounds
1-amino-4-(dimethylamino)-2-sulfosulfanylbenzene can be compared with other similar compounds, such as other KRAS inhibitors and bridge ring inhibitors. While many compounds share similar structural features, this compound stands out due to its selective inhibition of the KRAS G12D mutation and its favorable pharmacokinetic properties . Similar compounds include other KRAS inhibitors like AMG 510 and MRTX849, which also target the KRAS protein but may differ in their specificity and efficacy . The unique structure and properties of this compound make it a valuable addition to the arsenal of compounds used in cancer research and treatment.
Properties
CAS No. |
43035-11-6 |
---|---|
Molecular Formula |
C8H12N2O3S2 |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
1-amino-4-(dimethylamino)-2-sulfosulfanylbenzene |
InChI |
InChI=1S/C8H12N2O3S2/c1-10(2)6-3-4-7(9)8(5-6)14-15(11,12)13/h3-5H,9H2,1-2H3,(H,11,12,13) |
InChI Key |
YWFSXFXMEXDVTH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N)SS(=O)(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.